molecular formula C25H22N2O5 B2486700 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-14-5

1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2486700
CAS No.: 874397-14-5
M. Wt: 430.46
InChI Key: MGEKAUFTVFYLFQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic framework synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole-dione core substituted with a 3-ethoxyphenyl group at position 1, an ethyl group at position 7, and a 5-methylisoxazol-3-yl moiety at position 2.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-4-15-9-10-19-18(12-15)23(28)21-22(16-7-6-8-17(13-16)30-5-2)27(25(29)24(21)31-19)20-11-14(3)32-26-20/h6-13,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKAUFTVFYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of heterocyclic compounds. Its complex structure features a chromeno-pyrrole framework that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C23H22N2O4C_{23}H_{22}N_{2}O_{4} and a molecular weight of approximately 386.407 g/mol. The structure includes a 5-methylisoxazole moiety known for its diverse biological activities.

The biological activity of this compound is primarily attributed to the interactions of the 5-methylisoxazol-3-yl moiety with various biological targets:

  • Receptor Interaction : It is believed that the compound can bind to specific receptors involved in inflammatory pathways, potentially leading to analgesic effects.
  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cell signaling and inflammation, which could contribute to its anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated an IC50 value of 44.63±3.51μM44.63\pm 3.51\,\mu M against melanoma cells (SH-4), indicating promising anticancer potential .
  • Mechanism : The cytotoxic effects were associated with apoptosis induction and cell cycle arrest in the S phase.

Anti-inflammatory Activity

The compound has shown potential as a nonsteroidal anti-inflammatory agent.

  • Research Findings : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .

Comparative Biological Activity Table

Activity Type IC50 Value (μM) Target Cell Line Reference
Antiproliferative44.63 ± 3.51Melanoma (SH-4)
Anti-inflammatoryNot specifiedVarious

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, which impact physicochemical properties and synthetic accessibility. Below is a detailed comparison:

Key Observations

Substituent Effects: The ethoxy group (target compound) offers a balance between lipophilicity and steric hindrance compared to the bulkier isopropoxy group in the analog from . This may enhance bioavailability or receptor binding in biological assays.

Synthetic Efficiency :

  • The one-pot multicomponent reaction () enables rapid synthesis of diverse derivatives under mild conditions, contrasting with older methods (e.g., ) that require sequential steps and harsher reagents .

Physicochemical Properties :

  • Ethyl and ethoxy groups likely confer higher logP values compared to methyl/isopropoxy analogs, suggesting improved lipid solubility but possible challenges in aqueous solubility .

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